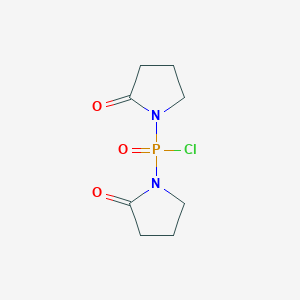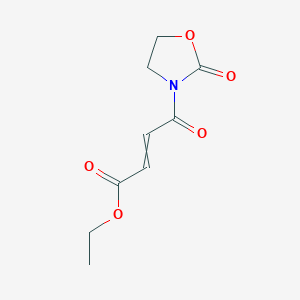![molecular formula C14H11N3O B14271121 Phenol, 2-[(1H-indazol-5-ylimino)methyl]- CAS No. 166821-66-5](/img/structure/B14271121.png)
Phenol, 2-[(1H-indazol-5-ylimino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[(1H-indazol-5-ylimino)methyl]- is a compound that features a phenol group attached to an indazole moiety through an imino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(1H-indazol-5-ylimino)methyl]- typically involves the condensation of 2-hydroxybenzaldehyde with 5-aminoindazole under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. Common reagents used in this synthesis include methanesulfonic acid and methanol .
Industrial Production Methods
While specific industrial production methods for Phenol, 2-[(1H-indazol-5-ylimino)methyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[(1H-indazol-5-ylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2-[(1H-indazol-5-ylimino)methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[(1H-indazol-5-ylimino)methyl]- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The indazole moiety is known to interact with various biological pathways, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-: Similar structure but with a triazole ring instead of an indazole ring.
3-Phenyl-1H-indazol-5-amine: Contains an indazole ring but differs in the substitution pattern.
Uniqueness
Phenol, 2-[(1H-indazol-5-ylimino)methyl]- is unique due to its specific combination of a phenol group and an indazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
166821-66-5 |
|---|---|
Fórmula molecular |
C14H11N3O |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
2-(1H-indazol-5-yliminomethyl)phenol |
InChI |
InChI=1S/C14H11N3O/c18-14-4-2-1-3-10(14)8-15-12-5-6-13-11(7-12)9-16-17-13/h1-9,18H,(H,16,17) |
Clave InChI |
SROFKEDQPGIYND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)NN=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


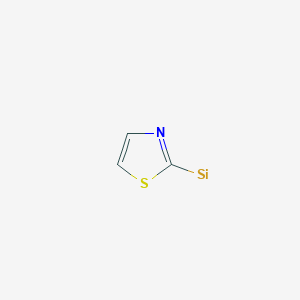

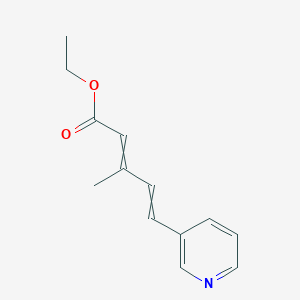
silane](/img/structure/B14271067.png)
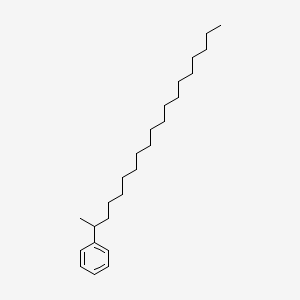
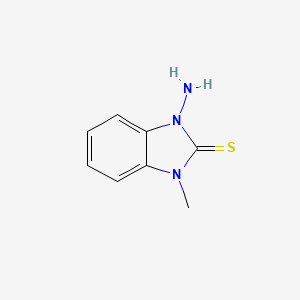
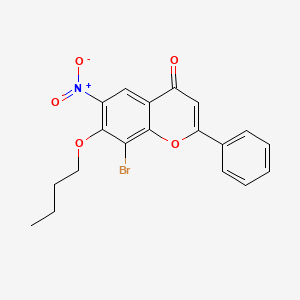
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
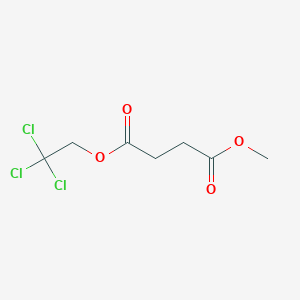
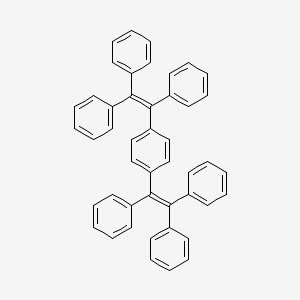
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)

